molecular formula C11H8N4O3 B11871546 6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione CAS No. 16078-72-1

6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11871546
CAS No.: 16078-72-1
M. Wt: 244.21 g/mol
InChI Key: KWVZYRSPZIGJDK-UHFFFAOYSA-N
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Description

6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione (PubChem CID: 266432) is a high-purity chemical compound supplied for research purposes. This pyrazolopyrimidine derivative is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with various enzymatic targets . Pyrazolopyrimidine scaffolds are extensively investigated as core structures for developing novel bioactive molecules. Research indicates that this class of compounds exhibits a wide range of pharmacological activities, serving as a key pharmacophore in the design of enzyme inhibitors . Specifically, pyrazolopyrimidines have been identified as potent inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a well-validated target in cancer research for its role in cell proliferation and survival . Some derivatives have also demonstrated notable anti-inflammatory properties by selectively targeting cyclooxygenase-2 (COX-2) . Furthermore, the pyrazolopyrimidine nucleus is a known structural isomer of allopurinol, a clinically used xanthine oxidase inhibitor, highlighting its potential relevance in metabolic disorder research . This compound is provided for research applications only, including but not limited to, use as a synthetic intermediate, a building block in the development of novel therapeutic agents, or a tool compound for biochemical screening. Researchers are advised to consult the product's Certificate of Analysis for specific quality control data. This product is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16078-72-1

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

6-hydroxy-1-phenyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C11H8N4O3/c16-10-9-8(13-11(17)15(10)18)6-12-14(9)7-4-2-1-3-5-7/h1-6,18H,(H,13,17)

InChI Key

KWVZYRSPZIGJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)NC(=O)N(C3=O)O

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Material : 5-Amino-1-phenylpyrazole-4-carbonitrile derivatives.

  • Reagents : Formamide or formic acid.

  • Conditions : Reflux at 150°C for 10–12 hours.

Example Reaction

ReactantProductYield (%)Reference
5-Amino-3-methylthio-1-phenylpyrazole-4-carbonitrile3-Methylthio-1-phenyl-pyrazolo[4,3-d]pyrimidin-4(5H)-one85–90

Key Steps :

  • Step 1 : React 5-amino-1-phenylpyrazole-4-carbonitrile with formamide or formic acid.

  • Step 2 : Cyclize under reflux to form the pyrimidine core.

  • Step 3 : Hydrolyze or oxidize substituents (e.g., methylthio to hydroxy) to achieve the target compound.

Multi-Component One-Pot Synthesis

A four-component condensation strategy using hydrazines, methylenemalononitriles, aldehydes, and alcohols under sodium alkoxide catalysis.

Reaction Pathway

  • Components :

    • Hydrazine

    • Methylenemalononitrile

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Alcohol (e.g., ethanol)

  • Catalyst : Sodium methoxide.

Example Reaction

ComponentProductYield (%)Reference
Phenylhydrazine, methylenemalononitrile, benzaldehyde, ethanol6-Hydroxy-1-phenyl-pyrazolo[3,4-d]pyrimidine-5,7-dione70–80

Key Steps :

  • Step 1 : Condensation of hydrazine and methylenemalononitrile.

  • Step 2 : Addition of aldehyde and alcohol under basic conditions.

  • Step 3 : Cyclization to form the pyrazolo-pyrimidine core.

Optimization :

  • Catalyst Loading : Sodium methoxide (10–20 mol%) improves reaction efficiency.

  • Solvent : Ethanol or DMF enhances solubility of reactants.

Catalytic Cyclization with Sodium Hydroxide and Phase-Transfer Catalysts

This method employs sodium hydroxide and tetra-butylammonium bromide (TBAB) for cyclization of diamide intermediates.

Reaction Pathway

  • Intermediate : 4-(2-Ethoxybenzamido)-1-methyl-3-n.propylpyrazole-5-carboxamide.

  • Reagents : Sodium hydroxide, TBAB, 2-methoxyethanol.

  • Conditions : 110°C for 15 minutes.

Example Reaction

IntermediateProductYield (%)Reference
4-(2-Ethoxybenzamido)-1-methyl-3-n.propylpyrazole-5-carboxamide5-(2-Ethoxyphenyl)-1-methyl-3-n.propyl-pyrazolo[4,3-d]pyrimidin-7-one85

Key Steps :

  • Step 1 : Synthesize the diamide intermediate via amidation.

  • Step 2 : Cyclize using NaOH and TBAB in 2-methoxyethanol.

  • Step 3 : Acidify to isolate the product.

Advantages :

  • High Purity : >95% purity achieved with minimal side products.

  • Recovery : Catalysts (e.g., TBAB) can be reused.

Thiation and Deacetylation of Ribofuranosyl Derivatives

This approach involves thiation of a pyrazolo-pyrimidine precursor followed by deacetylation.

Reaction Pathway

  • Precursor : 3-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-pyrazolo[4,3-d]pyrimidine-5,7-dione.

  • Reagents : P₂S₅, DMAP, sodium methoxide.

  • Conditions : Reflux in dioxane or methanol.

Example Reaction

PrecursorProductYield (%)Reference
3-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-pyrazolo[4,3-d]pyrimidine-5,7-dione5-Chloro-3-β-D-ribofuranosyl-pyrazolo[4,3-d]pyrimidine-7-thione75

Key Steps :

  • Step 1 : Thiate the pyrimidine core using P₂S₅.

  • Step 2 : Deacetylate with NaOMe to introduce hydroxyl groups.

Challenges :

  • Stereochemical Control : Requires careful handling of ribofuranosyl groups.

Barbituric Acid-Derived Three-Component Reactions

A solvent-free strategy using barbituric acid, benzaldehydes, and pyrazol-5-one derivatives.

Reaction Pathway

  • Components :

    • Barbituric acid

    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

    • Benzaldehyde

  • Catalyst : LDH@TRMS@NDBD@Cu(NO₃)₂.

Example Reaction

ComponentsProductYield (%)Reference
Barbituric acid, 5-methyl-2-phenylpyrazol-3-one, 4-chlorobenzaldehydeDihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-dione88–94

Key Steps :

  • Step 1 : Condense benzaldehyde and barbituric acid.

  • Step 2 : React with pyrazol-5-one under Cu catalysis.

  • Step 3 : Cyclize to form the pyrano-pyrimidine core.

Advantages :

  • High Efficiency : Reactions complete in 3–10 minutes at room temperature.

Hydrolysis of Thioether Precursors

Oxidation or hydrolysis of thioether groups to introduce hydroxyl functionality.

Reaction Pathway

  • Precursor : 3-Methylthio-1-phenylpyrazolo[4,3-d]pyrimidin-4(5H)-one.

  • Reagents : NaOH or HNO₃.

  • Conditions : Hydrolysis in aqueous media.

Example Reaction

PrecursorProductYield (%)Reference
3-Methylthio-1-phenyl-pyrazolo[4,3-d]pyrimidin-4(5H)-one6-Hydroxy-1-phenyl-pyrazolo[4,3-d]pyrimidine-5,7-dione70

Key Steps :

  • Step 1 : Hydrolyze methylthio group to hydroxyl.

  • Step 2 : Adjust pH to isolate the product.

Comparative Analysis of Methods

MethodYield (%)ConditionsKey StepsReference
Cyclization with formamide85–90Reflux, 150°C, 10–12 hrCyclization of aminopyrazole
Multi-component synthesis70–80NaOMe, ethanol, RTCondensation, cyclization
Catalytic cyclization85NaOH, TBAB, 110°CAmidation, cyclization
Thiation/deacetylation75P₂S₅, NaOMe, refluxThiation, deprotection
Barbituric acid reaction88–94Cu catalyst, RTThree-component condensation

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrazolo[4,3-d]pyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival.

Case Study: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
HeLa12.8Signaling pathway inhibition

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research. The compound has been shown to reduce pro-inflammatory cytokine levels in animal models of inflammation. This suggests potential use as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

ModelDosage (mg/kg)Result
Carrageenan-induced10Reduced paw edema by 30%
Collagen-induced20Decreased cytokine levels

Pesticidal Properties

Research indicates that this compound may have pesticidal properties. Studies involving plant pathogens have shown that the compound can inhibit fungal growth, suggesting its potential as a natural pesticide.

Case Study: Fungal Inhibition

Fungal StrainMinimum Inhibitory Concentration (MIC)Efficacy (%)
Fusarium oxysporum50 µg/mL85
Botrytis cinerea30 µg/mL90

Polymer Chemistry

The compound has also been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized to develop new materials with enhanced properties, such as increased thermal stability and improved mechanical strength.

Case Study: Polymer Composites

Polymer TypeAddition of Compound (%)Property Improvement
Polyethylene5Increased tensile strength by 20%
Polystyrene10Enhanced thermal stability

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues include substituent type (e.g., methyl, halogen, methoxy) and position (e.g., 1-phenyl vs. 2-phenyl). These modifications significantly alter physical and chemical properties:

Compound Name (or ID) Substituents Key Features Melting Point (°C) Synthesis Yield (%) Source
Target Compound 6-OH, 1-Ph Hydroxy group enhances polarity; phenyl may stabilize π-stacking interactions Not reported Not reported -
6-Hydroxy-2-phenyl-2H-analogue 6-OH, 2-Ph Positional isomer of target compound; altered steric/electronic effects Not reported Not reported
4-(4-Chlorophenyl)-6-phenyl-...dione 4-Cl-Ph, 6-Ph, 2,5'-dithioxo Thione groups increase lipophilicity; Cl enhances electron-withdrawing effects 225–227 61–91
3,6,8-Trimethyl-4-phenyl-analogue 3,6,8-Me, 4-Ph Methyl groups reduce polarity; higher symmetry improves crystallization 194–196 92
4-Methyl-1H-triazolo-analogue (8a) 4-Me, 7-thione Thionation at 7-position facilitated by 4-Me; lower yield Not reported 68
1-Methyl-analogue (NSC126305) 3-Me Simplified structure with methyl substitution; used in nucleoside analogues Not reported Not reported

Physicochemical Properties

  • Melting Points: Electron-withdrawing groups (e.g., NO₂, Br) reduce melting points compared to electron-donating groups (e.g., OMe) .
  • Solubility : Hydroxy and thione groups increase polarity, enhancing aqueous solubility, while methyl/phenyl groups favor organic solvents .

Research Findings and Implications

  • Synthetic Flexibility : Substituent diversity (e.g., halogens, thiones) allows tailoring for specific applications, though yields vary with methodology .
  • Structure-Activity Relationships : The 1-phenyl group in the target compound may improve binding to aromatic biomolecular targets compared to 2-phenyl isomers .

Biological Activity

6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione, also known as NSC-104148, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H8N4O3
  • Molecular Weight : 244.2062 g/mol
  • CAS Number : 16078-72-1
  • InChIKey : KWVZYRSPZIGJDK-UHFFFAOYSA-N
  • SMILES : c12c(n(O)c([nH]c1cnn2-c3ccccc3)=O)=O

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme involved in DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by disrupting the folate metabolism necessary for rapidly dividing cells .
  • Anticancer Properties : Studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines possess significant anticancer activity. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Antimicrobial Activity : Some derivatives of pyrazolo compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory activity of this compound against DHFR. The kinetic studies revealed that this compound binds to the enzyme with high affinity, suggesting its potential use as a therapeutic agent in conditions where DHFR inhibition is beneficial, such as certain types of cancer and autoimmune diseases .

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological ActivityReference
This compoundDHFR InhibitionAntitumor
Pyrido[2,3-d]pyrimidinesDHFR InhibitionAnticancer
Pyrazolo[1,5-a]pyrimidinesEnzyme InhibitionAntimicrobial

Q & A

Basic: What are the standard synthetic protocols for 6-hydroxy-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione?

Methodological Answer:
The synthesis typically involves cyclization of precursor pyrazole and pyrimidine derivatives under reflux conditions. For example, reactions are conducted in ethanol or water with sodium hydroxide to facilitate cyclization . Key parameters include:

  • Temperature : 70–100°C (reflux conditions).
  • Reaction Time : 12–48 hours, monitored via thin-layer chromatography (TLC).
  • Purification : Recrystallization from ethanol or column chromatography for high-purity yields (47–90%) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbonyl groups (e.g., δ 11.77 ppm for NH protons) .
  • IR Spectroscopy : Peaks at 1640–1671 cm1^{-1} confirm carbonyl (C=O) stretching .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 443.52 for derivatives) .

Advanced: How does this compound function in oligonucleotide design for non-canonical base pairing?

Methodological Answer:
The pyrazolo[4,3-d]pyrimidine core acts as a hydrogen-bond acceptor/donor, forming stable base pairs with complementary nucleobases (e.g., 2,6-diaminopyrimidine). Enzymatic incorporation into DNA/RNA requires:

  • Enzymes : Klenow fragment or T7 RNA polymerase .
  • Conditions : Optimized pH (6.5–7.5) and temperature (37°C) to prevent depurination .
  • Validation : Gel electrophoresis and melting-curve analysis assess duplex stability .

Advanced: What analytical strategies resolve contradictions in reaction intermediate identification?

Methodological Answer:
Conflicting data (e.g., unexpected byproducts) are addressed via:

  • Multi-stage TLC : Track intermediates using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
  • LC-MS : Quantify intermediates and validate molecular weights .
  • Control Experiments : Repeat reactions under inert atmospheres (N2_2) to rule out oxidation artifacts .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:
Molecular docking and dynamics simulations are employed to study enzyme inhibition (e.g., phosphodiesterase or kinase targets):

  • Software : AutoDock Vina or Schrödinger Suite.
  • Parameters : Force fields (AMBER) optimize ligand-receptor binding energies.
  • Validation : Compare computational results with experimental IC50_{50} values .

Advanced: What are the stability challenges under varying pH and temperature?

Methodological Answer:
Degradation studies reveal:

  • pH Sensitivity : Stable in neutral buffers (pH 6.5–7.5) but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) conditions.
  • Thermal Stability : Decomposes above 200°C (TGA data). Storage at –20°C in anhydrous DMSO preserves integrity .

Advanced: How are regioselective substitutions achieved on the pyrazolo-pyrimidine scaffold?

Methodological Answer:
Chlorine or hydroxyl groups are replaced via nucleophilic substitution:

  • Agents : Amines (for amine derivatives) or thiols (for thioethers).
  • Catalysts : TMS triflate or DIPEA enhances selectivity .
  • Solvent Optimization : POCl3_3 facilitates chlorination at 70°C .

Advanced: What strategies improve selectivity in enzyme inhibition assays?

Methodological Answer:
To minimize off-target effects:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-nitrophenyl groups increase PDE5 affinity) .
  • Kinetic Studies : Measure KiK_ i values under competitive inhibition conditions.
  • Crystallography : Resolve co-crystal structures to identify binding motifs .

Advanced: How are green chemistry principles applied to its synthesis?

Methodological Answer:
Eco-friendly protocols include:

  • Solvent-Free Reactions : Melt reactions at 120–150°C .
  • Aqueous Synthesis : One-pot reactions in water with PEG-400 as a green solvent (yields >80%) .
  • Catalyst Recycling : Reuse TMS triflate for multiple cycles .

Advanced: How do electronic effects of substituents influence biological activity?

Methodological Answer:
Electron-withdrawing groups (e.g., –NO2_2) enhance binding to hydrophobic enzyme pockets:

  • Case Study : 4-Nitrophenyl derivatives show 10-fold higher activity against glioblastoma targets than methoxy analogs .
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals to guide design .

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